molecular formula C19H14ClNO3 B13963555 Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- CAS No. 50332-14-4

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-

Cat. No.: B13963555
CAS No.: 50332-14-4
M. Wt: 339.8 g/mol
InChI Key: SPBTWFQJEVHZCW-UHFFFAOYSA-N
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Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- is a complex organic compound with a unique structure that combines elements of cyclopentane, dioxole, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a chlorobenzoyl chloride under basic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta(b)-1,3-dioxolo(4,5-f)indole derivatives: These compounds share a similar core structure but differ in their substituents.

    Indole derivatives: Compounds with an indole core structure but different functional groups.

    Benzoyl derivatives: Compounds with a benzoyl group attached to various core structures.

Uniqueness

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

CAS No.

50332-14-4

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

(3-chlorophenyl)-(4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)methanone

InChI

InChI=1S/C19H14ClNO3/c20-12-4-1-3-11(7-12)19(22)21-15-6-2-5-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h1,3-4,7-9H,2,5-6,10H2

InChI Key

SPBTWFQJEVHZCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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